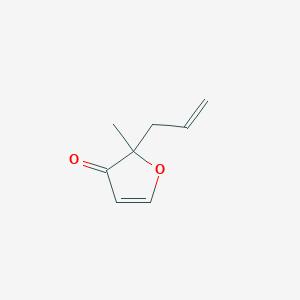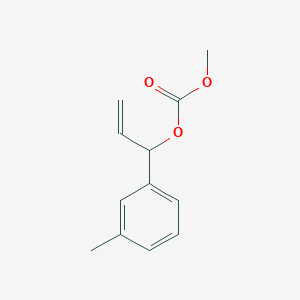
Carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular ester is derived from carbonic acid and features a methyl group attached to a 3-methylphenyl and a 2-propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester typically involves the esterification of carbonic acid with the appropriate alcohols. One common method is the Fischer esterification, which involves reacting carbonic acid with methanol and 3-methylphenyl-2-propenyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohols and carbonic acid under acidic or basic conditions.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 3-methylphenyl-2-propenyl alcohol and carbonic acid.
Reduction: 3-methylphenyl-2-propenyl alcohol and methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester primarily involves its hydrolysis to release the parent alcohols and carbonic acid. This hydrolysis can be catalyzed by esterases in biological systems, leading to the release of active compounds that can interact with various molecular targets and pathways . The ester bond is cleaved, resulting in the formation of 3-methylphenyl-2-propenyl alcohol and carbonic acid, which can further participate in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with a simpler structure, used widely in industry as a solvent.
Ethyl acetate: Similar to methyl acetate but with an ethyl group, also used as a solvent and in flavorings.
Isopropyl butyrate: An ester with a more complex structure, used in fragrances and flavorings.
Uniqueness
Its structure allows for specific interactions in biological systems and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
671211-50-0 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 1-(3-methylphenyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C12H14O3/c1-4-11(15-12(13)14-3)10-7-5-6-9(2)8-10/h4-8,11H,1H2,2-3H3 |
InChI Key |
GNFCTDWGVQWPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C=C)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)

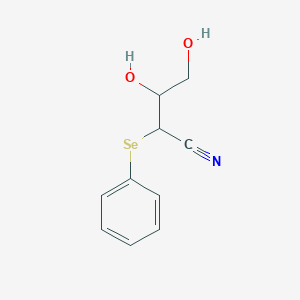
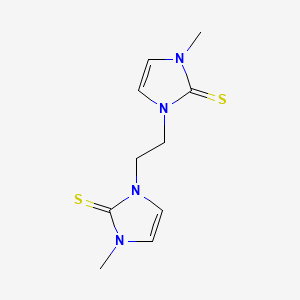

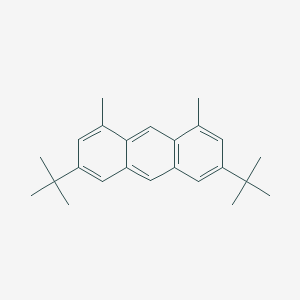
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
